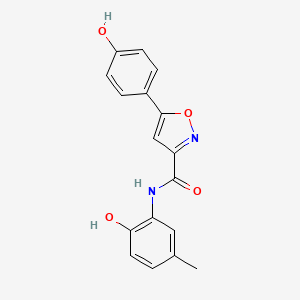![molecular formula C15H11BrF3NO3 B5971564 2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5971564.png)
2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPTA and is known for its unique properties that make it an ideal candidate for various applications in the field of biochemistry and pharmacology.
作用機序
BPTA exerts its pharmacological effects by inhibiting the activity of FAAH and MAGL. It binds to the active site of these enzymes and prevents the breakdown of endocannabinoids, leading to their accumulation and subsequent activation of cannabinoid receptors. The activation of these receptors produces various physiological effects, including pain relief, anti-inflammatory effects, and appetite regulation.
Biochemical and Physiological Effects:
BPTA has been shown to produce various biochemical and physiological effects. In animal studies, it has been found to produce analgesic effects, reduce inflammation, and regulate appetite. It has also been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
実験室実験の利点と制限
BPTA has several advantages for lab experiments. It has a high yield of synthesis, making it a cost-effective method for the production of the compound. It also has a relatively low toxicity profile, making it safe for use in animal studies. However, BPTA has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
BPTA has several potential future directions for research. It can be used as a tool compound to study the role of endocannabinoids in various physiological processes. It can also be used to develop new drugs for the treatment of pain, inflammation, and anxiety disorders. Additionally, further research can be conducted to improve the solubility of BPTA, making it easier to administer in vivo.
Conclusion:
In conclusion, BPTA is a unique chemical compound that has gained significant attention in scientific research. It has several potential applications in the field of biochemistry and pharmacology, including the treatment of pain, inflammation, and anxiety disorders. Further research is needed to fully understand the potential of BPTA and its role in various physiological processes.
合成法
The synthesis of BPTA involves the reaction of 4-bromoanisole with 4-(trifluoromethoxy)aniline in the presence of a catalyst, followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography. The yield of the product is generally high, making it a cost-effective method for the synthesis of BPTA.
科学的研究の応用
BPTA has been extensively studied for its potential application in the field of biochemistry and pharmacology. It has been found to be an effective inhibitor of various enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). FAAH and MAGL are involved in the metabolism of endocannabinoids, which play a crucial role in various physiological processes, including pain sensation, inflammation, and appetite regulation. Inhibition of these enzymes can lead to the accumulation of endocannabinoids, which can produce analgesic, anti-inflammatory, and anxiolytic effects.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO3/c16-10-1-5-12(6-2-10)22-9-14(21)20-11-3-7-13(8-4-11)23-15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXFILNRALXZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5971485.png)
![1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5971490.png)

![2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B5971502.png)
![7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971509.png)
![2-{4-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5971524.png)
![methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5971530.png)
![1-isopropyl-4-(2-propoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5971533.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-(methoxymethyl)piperidine](/img/structure/B5971542.png)
![N-benzyl-3-{[3-(methoxymethyl)-1-piperidinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5971551.png)
![N-benzyl-N-methyl-3-{[(3-phenylpropyl)amino]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5971568.png)

![6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B5971576.png)
![3-(4-chlorophenyl)-2-methyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971583.png)